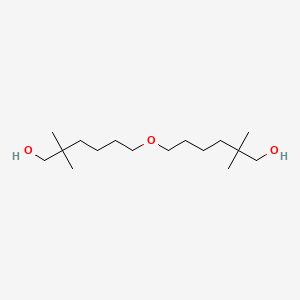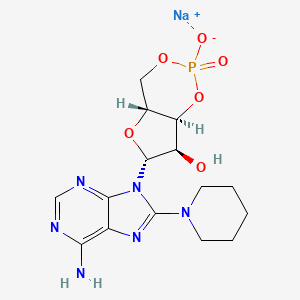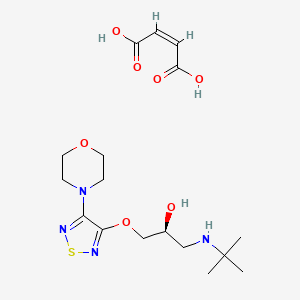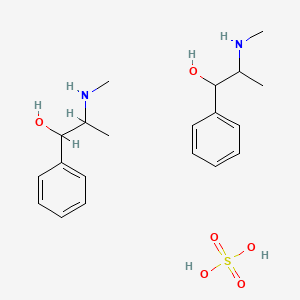
Hydrocarbon chain derivative 1
説明
Hydrocarbon chain derivative 1, also known as 6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol, is a type of hydrocarbon derivative . Hydrocarbon derivatives are formed from hydrocarbons, where at least one of the hydrogen atoms is substituted with a different atom . They are often classified based on their functional group, which includes alcohols, aldehydes, ketones, amines, esters, ethers, and carboxylic acids .
Molecular Structure Analysis
The molecular formula of Hydrocarbon chain derivative 1 is C16H34O3 . It consists of a long hydrocarbon chain with oxygen atoms bound to carbon atoms . The specific molecular structure details are not provided in the available resources.Physical And Chemical Properties Analysis
Hydrocarbon chain derivative 1 has a molecular weight of 274.44 and a melting point of 160-162 ℃ . Its density is 0.933±0.06 g/cm3 . Other specific physical and chemical properties are not provided in the available resources.科学的研究の応用
Electrochemical Conversion of CO2 to Hydrocarbons
Hydrocarbon chain derivatives play a significant role in the electrochemical conversion of CO2 into valuable chemicals, offering a promising direction in CO2 utilization and environmental sustainability. Long-chain hydrocarbons, derived from this process, share similar energy densities with gasoline and are compatible with current infrastructure, presenting an innovative approach to reducing reliance on fossil fuels (Yang et al., 2017).
Ecological and Behavioral Roles in Insects
In the field of entomology, hydrocarbon derivatives are crucial for understanding various ecological and behavioral phenomena in insects. They are involved in species recognition, nestmate recognition, and serve as chemical cues in social interactions among insects (Howard & Blomquist, 2005).
Renewable Energies and Biomaterials
Fatty acid derivatives from microalgae, a form of hydrocarbon chain derivatives, are gaining attention for their potential in renewable energy, biomaterials, and pharmaceuticals. These derivatives can be used as biofuel candidates due to their high energy content and are also explored for their role in the production of different polymers (Blasio & Balzano, 2021).
Marine Environmental Studies
Research on natural hydrocarbons and their derivatives in seawater contributes significantly to understanding marine pollution and the effects of anthropogenic hydrocarbons. These studies also focus on the use of hydrocarbons as biological or geochemical markers in marine ecosystems (Saliot, 1981).
Organometallic Chemistry
In organometallic chemistry, studies on hydrocarbon derivatives where hydrogen atoms are replaced by other atoms or groups have led to the development of novel materials with unique chemical and physical properties. This research has implications for technology and defense, exemplified by the creation of materials like Teflon (King, 1974).
Adsorption Studies
Hydrocarbon chain derivatives are also vital in the study of gas/solid adsorption, particularly in the field of surface science. Understanding the molecular areas of these derivatives is essential for applications in inverse gas chromatography (Donnet, Qin, & Wang, 1992).
Alternative Fuels and Sustainability
Research in sustainable CO2 reutilization points to hydrocarbons as valuable alternative fuels. These derivatives can be used directly in existing infrastructure, highlighting their potential in reducing fossil fuel usage and addressing environmental concerns (Marques Mota & Kim, 2019).
Safety And Hazards
特性
IUPAC Name |
6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDZFCNXQRYRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438661 | |
| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
CAS RN |
300762-25-8 | |
| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663386.png)

![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)







